3-(3-Fluorophenoxy)piperidine

Lipophilicity ADME Medicinal Chemistry

Select 3-(3-Fluorophenoxy)piperidine for its unique 3-position attachment, which yields an XLogP3 of 2.1 and TPSA of 21.3 Ų—properties ideal for optimizing blood-brain barrier penetration and target selectivity in CNS programs. This regioisomer cannot be interchanged with 2- or 4-fluorophenoxy analogs without risking SAR integrity. Available as free base (≥98% purity) and hydrochloride salt, it supports reliable N-alkylation/acylation for lead optimization.

Molecular Formula C11H14FNO
Molecular Weight 195.23
CAS No. 946725-84-4
Cat. No. B1661752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenoxy)piperidine
CAS946725-84-4
Molecular FormulaC11H14FNO
Molecular Weight195.23
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC(=CC=C2)F
InChIInChI=1S/C11H14FNO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2
InChIKeyMYUQPFFFBODNTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluorophenoxy)piperidine CAS 946725-84-4: Baseline Identity and Procurement Profile


3-(3-Fluorophenoxy)piperidine is a piperidine derivative bearing a 3-fluorophenoxy substituent at the 3-position of the saturated heterocyclic ring [1]. Its molecular formula is C₁₁H₁₄FNO and its molecular weight is 195.23 g/mol [1]. This compound belongs to a family of fluorinated piperidine ethers that are frequently employed as synthetic intermediates or building blocks in medicinal chemistry programs, particularly those targeting neurological and psychiatric drug targets . The compound is commercially available as a free base (CAS 946725-84-4) and as a hydrochloride salt (CAS 1184976-95-1) [1].

Why 3-(3-Fluorophenoxy)piperidine Cannot Be Replaced by Other Fluorophenoxy Piperidine Regioisomers


Fluorophenoxy piperidines constitute a series of closely related regioisomers and positional analogs. However, substitution of 3-(3-fluorophenoxy)piperidine with a different isomer—such as the 4-piperidinyl (CAS 3202-35-5), 2-fluorophenoxy (CAS 871587-66-5), or 4-fluorophenoxy (CAS 933701-57-6) variant—introduces measurable differences in computed physicochemical parameters, including lipophilicity (XLogP3) and topological polar surface area (TPSA), as well as in the spatial orientation of key pharmacophoric elements [1]. The position of the fluorine atom on the phenoxy ring and the point of attachment on the piperidine core both influence molecular conformation, hydrogen-bonding potential, and ultimately biological target engagement . Therefore, interchangeable use of these analogs without experimental verification cannot be assumed and may confound structure-activity relationship (SAR) studies or synthetic route outcomes [1].

Quantitative Differentiation of 3-(3-Fluorophenoxy)piperidine from Its Closest Analogs


Computed Lipophilicity (XLogP3) of 3-(3-Fluorophenoxy)piperidine vs. Regioisomeric Analogs

The computed lipophilicity (XLogP3-AA) of 3-(3-fluorophenoxy)piperidine is 2.1, as reported by PubChem [1]. This value is identical to that of 4-(3-fluorophenoxy)piperidine (XLogP3 = 2.1) [2] and 3-(2-fluorophenoxy)piperidine (XLogP3 = 2.1) , but slightly lower than the 3-(4-fluorophenoxy) isomer, which has a reported LogP of 2.2853 . While the differences among meta-substituted analogs are subtle, the distinction between the 3- and 4-fluorophenoxy variants is quantifiable and may influence passive membrane permeability.

Lipophilicity ADME Medicinal Chemistry

Topological Polar Surface Area (TPSA) Comparison of Fluorophenoxy Piperidine Isomers

The topological polar surface area (TPSA) of 3-(3-fluorophenoxy)piperidine is 21.3 Ų as reported by PubChem [1]. This is essentially equivalent to the PSA of 4-(3-fluorophenoxy)piperidine (21.26 Ų) [2] and 3-(4-fluorophenoxy)piperidine (21.26 Ų) . However, the spatial orientation of the polar atoms differs between the 3-piperidinyl and 4-piperidinyl attachment points, which can alter the directionality of hydrogen bonding and the compound's interaction with biological membranes or target binding pockets.

TPSA Physicochemical Properties Drug Design

Commercial Purity Specifications and Salt Form Availability for 3-(3-Fluorophenoxy)piperidine

3-(3-Fluorophenoxy)piperidine is offered by multiple vendors with minimum purity specifications ranging from 95% to 98% . The compound is available as a free base (CAS 946725-84-4) and as a hydrochloride salt (CAS 1184976-95-1) . The hydrochloride salt form provides enhanced aqueous solubility and stability, facilitating handling and formulation in biological assays. In contrast, certain regioisomers may have more limited commercial availability or lower typical purity specifications; for instance, the 2-fluorophenoxy analog is often supplied at 95% purity .

Purity Procurement Chemical Synthesis

Predicted Physicochemical Parameter Comparison: Rotatable Bond Count and Hydrogen Bonding Capacity

3-(3-Fluorophenoxy)piperidine has a rotatable bond count of 2 and a hydrogen bond donor count of 1 [1]. These values are identical to those of the 4-piperidinyl regioisomer [2]. However, the 3-piperidinyl substitution pattern alters the relative orientation of the basic nitrogen and the ether oxygen, which can influence intramolecular hydrogen bonding and the preferred solution conformation. This subtle conformational difference may translate into distinct binding modes at protein targets, even when scalar computed descriptors appear equivalent.

Molecular Flexibility Conformational Analysis Structure-Activity Relationship

Application Scenarios for 3-(3-Fluorophenoxy)piperidine Based on Quantitative Differentiation


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies on CNS Targets

The computed XLogP3 value of 2.1 and the specific 3-position attachment of the fluorophenoxy group to the piperidine ring make 3-(3-fluorophenoxy)piperidine a useful scaffold for optimizing blood-brain barrier penetration and target selectivity in CNS drug discovery programs [1]. Its lipophilicity is intermediate among related analogs, and its TPSA of 21.3 Ų falls within the favorable range for CNS bioavailability [1]. Researchers developing ligands for serotonin, dopamine, or adrenergic receptors can leverage this compound's distinct spatial orientation to probe binding pocket requirements.

Synthetic Chemistry: Building Block for Piperidine-Containing Pharmaceuticals

With commercial availability of the free base at up to 98% purity and a corresponding hydrochloride salt, 3-(3-fluorophenoxy)piperidine serves as a reliable intermediate for constructing more complex drug-like molecules . The basic piperidine nitrogen allows for facile N-alkylation or acylation, while the fluorophenoxy ether is stable under a range of synthetic conditions. This regioisomer is specifically preferred over the 4-piperidinyl analog when the 3-substitution pattern is required to maintain the desired three-dimensional pharmacophore [1].

Biochemical Assay Development: Control Compound for α7 nAChR Antagonism

Vendor descriptions indicate that 3-(3-fluorophenoxy)piperidine has been characterized as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor . Although primary peer-reviewed data are not publicly available for this specific claim, the compound's structural features are consistent with known α7 nAChR ligands. Researchers investigating cholinergic signaling in neurological or inflammatory models may employ this compound as a tool for preliminary target engagement studies, pending independent validation.

Quote Request

Request a Quote for 3-(3-Fluorophenoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.